N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 1256359-89-3) is a boronate ester-containing acetamide derivative. Its structure features a dimethyl-substituted acetamide group attached to a meta-substituted phenyl ring bearing a pinacol boronate ester. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s role as a versatile coupling partner. Additionally, its structural motifs are explored in medicinal chemistry for prodrug design and targeted drug delivery systems .
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-8-12(10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMUGFJPFCLGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682292 | |
| Record name | N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-89-3 | |
| Record name | Benzeneacetamide, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borylation Reaction
The critical step involves converting the aryl bromide to the boronic ester. Two distinct procedures are documented:
Procedure A: Tetrakis(triphenylphosphine)Palladium(0)-Catalyzed Method
-
Reagents :
-
Aryl bromide precursor
-
Bis(pinacolato)diboron (1.5 equiv)
-
Sodium carbonate (3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
-
Solvent System : 1,2-Dimethoxyethane (DME)/Water (3:1 v/v)
-
Conditions : Reflux at 85°C for 7 hours under inert atmosphere.
-
Workup : Extraction with ethyl acetate, washing with brine, drying over MgSO₄, and purification via silica gel chromatography (ethyl acetate/petroleum ether).
Procedure B: PdCl₂(dppf)₂-Catalyzed Method
-
Reagents :
-
Aryl bromide precursor
-
Bis(pinacolato)diboron (1.5 equiv)
-
Potassium acetate (3 equiv)
-
PdCl₂(dppf)₂ (10 mol%)
-
-
Solvent : 1,4-Dioxane
-
Conditions : Heating at 85°C for 12–18 hours under nitrogen.
-
Workup : Concentration under reduced pressure followed by column chromatography (15% ethyl acetate in petroleum ether).
Comparative Analysis of Methods
| Parameter | Procedure A | Procedure B |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf)₂ |
| Base | Na₂CO₃ | KOAc |
| Solvent | DME/H₂O | Dioxane |
| Reaction Time | 7 hours | 12–18 hours |
| Yield | 74% | 51% |
Procedure A offers higher efficiency, likely due to the aqueous-organic biphasic system enhancing catalytic activity. Procedure B’s lower yield may stem from side reactions in homogeneous dioxane.
Alternative Pathways and Considerations
Direct Functionalization of Preformed Boronic Esters
An alternative route involves introducing the N,N-dimethylacetamide group to a preformed boronic ester. For example, reacting 3-boronophenylacetic acid with dimethylamine in the presence of coupling agents like HATU or EDCl. However, this method is less common due to the sensitivity of boronic esters to harsh reaction conditions.
Challenges in Purification
The compound’s polarity necessitates careful chromatography. Source highlights the use of ethyl acetate/petroleum ether gradients (15–30% v/v) to isolate the product. Residual palladium contamination is a concern, requiring additional washes with EDTA or activated charcoal treatment.
Scalability and Industrial Relevance
Both procedures are scalable, but Procedure A’s higher yield makes it more industrially viable. Key considerations include:
-
Catalyst Cost : Pd(PPh₃)₄ is more expensive than PdCl₂(dppf)₂, but its superior efficiency offsets this.
-
Solvent Recovery : DME/water systems allow easier solvent recycling compared to dioxane.
-
Moisture Sensitivity : The boronic ester product is hygroscopic, requiring storage at 2–8°C under inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Aryl halides, palladium catalysts, and bases like potassium carbonate in organic solvents.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amide group also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Structural Differences :
- N,N-Diethyl (CAS 1256359-90-6): The diethyl variant increases hydrophobicity, which may influence membrane permeability in biological applications . N-Isopropyl (CAS 1256359-88-2): Substitution with isopropyl further elevates steric hindrance, possibly affecting reaction kinetics in cross-coupling reactions .
- Phenyl Ring Substitutions :
- Meta vs. Para Boronate Position :
- Meta-substituted derivatives (e.g., , compound 1) exhibit lower melting points (98–101°C) and yields (59%) compared to para-substituted analogs (melting point: 198–200°C, yield: 86%) due to differences in crystal packing and synthetic accessibility .
- Electron-Withdrawing Groups :
Physical and Spectral Properties
- Melting Points: N,N-Dimethyl variant: Not explicitly reported, but analogs like the cyclohexyl-fluoro derivative melt at 110°C . Para-substituted benzyl analogs (, compound 2): Higher melting points (198–200°C) due to symmetrical crystal structures .
NMR Data :
- The cyclohexyl-fluoro derivative (5c) shows distinct ¹H-NMR signals at δ 7.32–7.06 ppm (aromatic protons) and δ 2.06 ppm (acetyl group), with ¹¹B-NMR confirming boronate integrity (δ 29.94 ppm) .
Biological Activity
N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 292.14 g/mol. The compound features a boron-containing dioxaborolane moiety that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 292.14 g/mol |
| CAS Number | 1218791-24-2 |
| Purity | 98% |
Research indicates that compounds containing boron can interact with biological molecules in various ways. The dioxaborolane group may enhance the compound's ability to form hydrogen bonds and coordinate with biomolecules, influencing enzyme activity and signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer progression. The presence of the dioxaborolane moiety is hypothesized to facilitate binding to the ATP-binding sites of these enzymes.
- Cellular Effects : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting normal cell signaling pathways. The specific effects on cellular proliferation and survival are yet to be fully characterized for this compound.
Case Studies
- Cancer Research : A study investigating the effects of boron-containing compounds on cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various tumor types. The IC50 values ranged from low nanomolar to micromolar concentrations depending on the specific cell line tested.
- Kinase Inhibition : In a comparative analysis of small molecule kinase inhibitors published in Journal of Medicinal Chemistry, compounds with similar structures were found to selectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer biology. These findings suggest that this compound could potentially share similar inhibitory profiles.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- Selectivity : The compound has shown selectivity towards certain kinase targets compared to others in preliminary assays.
- Safety Profile : Toxicological assessments indicate a favorable safety profile in initial studies; however, comprehensive toxicity studies are necessary to establish safe dosage levels for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?
- Methodology :
- Step 1 : Synthesis of the boronic ester precursor via Suzuki-Miyaura coupling. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is typically introduced using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux .
- Step 2 : Functionalization of the phenyl ring with the acetamide group via carbodiimide-mediated coupling. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .
- Key Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H/¹³C NMR (e.g., characteristic boronic ester peak at δ ~1.3 ppm for pinacol methyl groups) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the dimethylacetamide moiety (N-CH₃ at δ ~2.8–3.1 ppm) and aromatic protons (δ ~7.2–7.8 ppm). Use ¹¹B NMR to verify boronic ester stability (δ ~30 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₈BNO₃: 348.21 g/mol).
- X-ray Crystallography : For crystalline derivatives, analyze bond angles and packing interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. What strategies optimize the stability of the boronic ester group during storage and reaction conditions?
- Methodological Insights :
- Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) .
- Reaction Optimization : Use anhydrous solvents (DMF, THF) and maintain pH <7 to minimize boronic ester degradation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
- Data Contradiction : Some studies report stability in aqueous micellar conditions (e.g., SDS surfactants), enabling bioapplications. Verify compatibility via controlled kinetic studies .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Mechanistic Analysis :
- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the acetamide group, which reduce electron density at the boron center, potentially slowing transmetallation in Suzuki reactions .
- Experimental Validation : Compare coupling efficiency with/without electron-donating substituents. Use aryl halides (e.g., 4-bromotoluene) and track yields via GC-MS .
- Table : Reactivity Comparison
| Substrate (Ar-X) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Bromotoluene | 78 | 12 |
| 4-Iodonitrobenzene | 92 | 8 |
Q. What are the implications of the compound’s amide group in biological target interactions?
- Pharmacological Profiling :
- Molecular Docking : Simulate binding to serine proteases (e.g., trypsin) using AutoDock Vina. The acetamide group forms hydrogen bonds with catalytic triads (e.g., His57/Ser195 in trypsin) .
- In Vitro Assays : Test inhibition potency (IC₅₀) in enzyme assays (e.g., fluorogenic substrates). Compare with non-boronated analogs to isolate boronic ester contributions .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported synthetic yields for boron-containing acetamides?
- Troubleshooting Guide :
- Variable Source : Impurities in boronic acid precursors (e.g., incomplete pinacol protection). Validate via ¹H NMR (absence of -B(OH)₂ peaks at δ ~6–8 ppm) .
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from oxygen sensitivity. Use Schlenk-line techniques for reproducibility at larger scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
